p,p'-DDD

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : Le p,p'-DDD est généralement synthétisé par déshydrochloration du DDT. La réaction implique le chauffage du DDT en présence d'une base, telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, ce qui entraîne l'élimination du chlorure d'hydrogène et la formation de this compound .

Méthodes de production industrielle : : La production industrielle de this compound suit des voies de synthèse similaires à la préparation en laboratoire. Le procédé implique la déshydrochloration contrôlée du DDT sous des conditions de température et de pression spécifiques afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

- Oxydation : Le p,p'-DDD peut subir des réactions d'oxydation pour former le p,p'-DDE (dichlorodiphényldi chloroéthylène), un autre métabolite majeur du DDT .

Réduction : La réduction du this compound peut conduire à la formation de divers biphényles chlorés.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles .Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.

Produits majeurs

- Oxydation : p,p'-DDE .

Réduction : Biphényles chlorés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie : : Le this compound est utilisé comme échantillon standard pour l'analyse des pesticides et des résidus de pesticides . Il est également utilisé dans des études relatives à la chimie de l'environnement et au devenir des composés organochlorés .

Biologie : : En recherche biologique, le this compound est utilisé pour étudier ses effets sur divers organismes, en particulier son rôle de polluant organique persistant .

Médecine : : Le this compound a été étudié pour son utilisation potentielle dans le traitement du carcinome corticosurrénalien, un type de cancer affectant le cortex surrénalien . Il agit comme un agent adrénocorticolytique, ciblant et détruisant sélectivement les cellules du cortex surrénalien .

Industrie : : Dans le secteur industriel, le this compound est utilisé dans la synthèse d'autres produits chimiques et comme intermédiaire dans divers procédés chimiques .

Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les membranes cellulaires et les enzymes . Il inhibe l'inactivation des canaux sodium voltage-dépendants, conduisant à une dépolarisation prolongée et à une perturbation de la fonction cellulaire normale . De plus, le this compound réduit le transport du potassium à travers les membranes cellulaires, affectant encore l'homéostasie cellulaire . Dans le contexte du traitement du carcinome corticosurrénalien, le this compound induit l'apoptose dans les cellules du cortex surrénalien en perturbant la fonction mitochondriale et en déclenchant les voies de mort cellulaire .

Applications De Recherche Scientifique

Introduction to p,p'-DDD

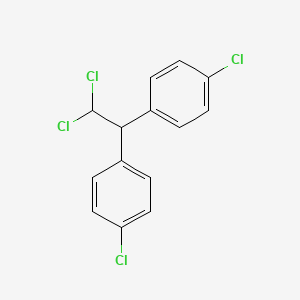

This compound, or dichlorodiphenyldichloroethane, is a synthetic organochlorine compound that is primarily a degradation product of DDT (dichloro-diphenyl-trichloroethane). Its chemical formula is , and it has been studied for its environmental persistence and potential health effects. This article explores the applications of this compound, particularly in scientific research, including its toxicological studies, ecological impacts, and modeling approaches.

Toxicological Research

This compound has been extensively studied for its toxicological effects on various organisms. Research has focused on its impact on immune function, reproductive health, and carcinogenic potential.

- Immune Response Studies : A study conducted by Banerjee et al. (1996) evaluated the effects of dietary exposure to this compound on the immune response in Wistar rats. The results indicated that exposure significantly reduced levels of immunoglobulins and altered cell-mediated immune responses, suggesting immunotoxic effects at doses around 18 mg/kg-day .

- Carcinogenic Studies : The National Cancer Institute conducted a range-finding dietary toxicity study in which rats and mice were exposed to this compound. Findings suggested potential adverse effects on body weight and increased mortality rates in specific exposure groups, although the data were not sufficient to establish definitive effect levels .

Ecological Impact Assessments

This compound's persistence in the environment raises concerns about its ecological effects, particularly in aquatic ecosystems.

- Bioaccumulation Modeling : A significant study developed physiologically based pharmacokinetic (PBPK) models for this compound in harbor porpoises. This research utilized Bayesian approaches with Markov chain Monte Carlo simulations to estimate bioaccumulation parameters, enhancing understanding of how this compound affects marine mammals .

- Environmental Monitoring : The compound's detection in various environmental matrices has prompted studies assessing its ecological impact on aquatic life. These studies often involve monitoring concentrations in sediments and biota to evaluate risks associated with long-term exposure .

Analytical Chemistry Applications

The analytical characterization of this compound is crucial for understanding its environmental fate and transport.

- Isotope Ratio Measurements : Research involving isotope ratio mass spectrometry has been utilized to trace the origins of this compound in environmental samples. This technique helps establish metrological traceability for the analysis of organochlorine compounds in various ecosystems .

- Chemical Reference Standards : this compound is also used as a reference standard in laboratories for calibrating analytical methods aimed at detecting organochlorine pesticides in environmental and biological samples .

Table 1: Summary of Toxicological Studies on this compound

| Study Reference | Subject | Exposure Duration | Key Findings |

|---|---|---|---|

| Banerjee et al., 1996 | Wistar Rats | 6 weeks | Reduced IgG, IgM levels; altered immune response |

| NCI, 1978 | Osborne-Mendel Rats & B6C3F1 Mice | 6 weeks | Mortality observed; no significant weight changes |

| Tomatis et al., 1974 | Mice | Up to 130 weeks | Suggestive myocardial necrosis; body weight depression |

Table 2: Environmental Monitoring Studies Involving this compound

| Study Reference | Matrix Analyzed | Location | Key Findings |

|---|---|---|---|

| Study on Harbor Porpoises | Marine Mammals | Black & North Seas | Developed PBPK models for bioaccumulation |

| Ecological Impact Assessment | Sediments & Biota | Various Aquatic Ecosystems | Detected concentrations indicating ecological risks |

Mécanisme D'action

p,p’-DDD exerts its effects primarily through its interaction with cellular membranes and enzymes . It inhibits the inactivation of voltage-gated sodium channels, leading to prolonged depolarization and disruption of normal cellular function . Additionally, p,p’-DDD reduces potassium transport across cell membranes, further affecting cellular homeostasis . In the context of adrenocortical carcinoma treatment, p,p’-DDD induces apoptosis in adrenal cortex cells by disrupting mitochondrial function and triggering cell death pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

p,p'-DDT (dichlorodiphényltrichloroéthane) : Le composé parent à partir duquel le p,p'-DDD est dérivé.

p,p'-DDE (dichlorodiphényldi chloroéthylène) : Un autre métabolite majeur du DDT, formé par l'oxydation du this compound.

o,p'-DDD (1,1’-(2,2-dichloroéthylidène)bis[2-chlorobenzène]) : Un isomère du this compound présentant des propriétés chimiques similaires mais une activité biologique différente.

Unicité : : Le this compound est unique par son activité adrénocorticolytique sélective, ce qui en fait un composé précieux pour le traitement du carcinome corticosurrénalien . Sa persistance dans l'environnement et sa capacité à se bioaccumuler le distinguent également des autres composés similaires .

Activité Biologique

p,p'-DDD (dichlorodiphenyldichloroethane) is a synthetic organochlorine compound and a degradation product of DDT (dichlorodiphenyltrichloroethane). It has garnered attention due to its potential biological activity and implications for human health, particularly concerning endocrine disruption and metabolic disorders. This article reviews the biological activity of this compound, focusing on its toxicokinetics, metabolic pathways, and associations with health outcomes such as diabetes.

Toxicokinetics

This compound undergoes significant metabolism in mammals. It is primarily formed from the reductive dechlorination of p,p'-DDT, where this compound acts as an intermediate that can further metabolize into p,p'-DDE (dichlorodiphenyldichloroethylene) . Studies indicate that this compound is a stable metabolite found in higher concentrations than its parent compound in various tissues .

Metabolism Pathway

The metabolic pathway of this compound involves several cytochrome P450 enzymes, notably CYP3A4 and CYP2B6, which are responsible for its formation from DDT. The induction of hepatic cytochrome P450 enzymes has been documented in animal models, suggesting that exposure to this compound may lead to alterations in drug metabolism .

Endocrine Disruption

Research has indicated that this compound can act as an endocrine disruptor. It has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of steroid hormones . This disruption can lead to various reproductive and developmental issues.

Association with Diabetes

Recent studies have highlighted a significant association between elevated urinary levels of this compound and Type 1 Diabetes (T1D). In a case-control study, diabetic patients exhibited higher concentrations of urinary this compound compared to healthy controls (0.15 μg/g creatinine vs. 0.09 μg/g creatinine; P < 0.001) . The odds ratio for T1D in individuals with the highest levels of this compound was found to be 4.9 (95% CI: 2 - 12.3), indicating a strong correlation between exposure and disease incidence .

Study on Occupational Exposure

A study involving occupational exposure to this compound assessed immune responses among workers exposed to this compound. Results indicated no significant effects on mortality or body weight; however, immune parameters such as immunoglobulin levels showed variations that warrant further investigation into long-term health impacts .

Environmental Impact on Health

Evidence from various epidemiological studies suggests that populations exposed to organochlorine pesticides, including this compound, may experience increased rates of diabetes and other metabolic disorders. For instance, data from the National Health and Nutrition Examination Survey (NHANES) indicated a correlation between serum concentrations of DDT/DDE and diabetes prevalence .

Research Findings Summary

| Study | Findings | Significance |

|---|---|---|

| Woolley & Talens (1971) | Detected p,p'-DDT in newborn rats | Indicates transplacental transfer |

| You et al. (1999) | Lactational transfer influences tissue burdens | Highlights importance of lactation exposure |

| Morgan & Roan (1971) | Immunological effects observed in exposed workers | Suggests potential immune system impact |

| Recent Case-Control Study | Higher urinary this compound in T1D patients | Strong correlation with diabetes risk |

Propriétés

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJKRLASYNVKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020373 | |

| Record name | p,p'-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide., Colorless to white solid; [HSDB] | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

379 °F at 760 mmHg (NTP, 1992), 193 °C at 1 mm Hg | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992), Solubility in water, 0.160 mg/L at 24 °C /99% purity/, Soluble in organic solvents; insoluble in water; not compatible with alkalies., Slightly soluble in chloroform, In water, 0.09 mg/L at 25 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.385 (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.476 at 20 °C (solid) | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11 (Air = 1) | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-06 mmHg at 86 °F (NTP, 1992), 0.00000135 [mmHg], 1.35X10-6 mm Hg at 25 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Following ... dosage of (60 mg/kg, iv), all of the isomers of TDE inhibited ACTH-induced steroid production in the dog, but the inhibition reached 50% of the control only 27 min after dosing with the m,p'-isomer compared with 87 min with the o,p'-isomer and 4-18 hr with the p,p'-isomer. There was marked temporal correlation between the percentage inhibition of adrenocorticotropic hormone (ACTH)-induced steroid production, the disruption of normal cellular structure of the fascicular and reticular zones of the adrenal cortex, and the severity of the damage to mitochondria in these zones caused by the three isomers., In this study, we determined whether the DDT isomers p,p'-DDT [1,1,1,-trichloro-2,2-bis(p-chlorophenyl)ethane], o,p'-DDT [1,1,1-trichloro-2(p-chlorophenyl)-2-(o-chlorophenyl)ethane], and their metabolites p,p'-DDD [1,1-dichloro-2,2-bis(p-chlorophenyl)ethane], o,p'-DDD [1,1-dichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethane], p,p'-DDE [1,1,-dichloro-2,2-bis(p-chlorophenyl)ethylene], o,p'-DDE [1,1-dichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethylene], and p,p'-DDA [2,2-bis(p-chlorophenyl)acetic acid], could bind to and transcriptionally activate the human estrogen receptor (hER). Novel results from competitive binding assays showed that o,p'-DDD, o,p'-DDE, and p,p'-DDT, as well as the established environmental estrogen o,p'-DDT, were able to bind specifically to the hER with approximately 1000-fold weaker affinities for the hER than that of estradiol. In contrast, only o,p'-DDT, but not p,p'-DDT, bound to the rat estrogen receptor. Moreover, two yeast expression-reporter systems, constructed to test if the DDT isomers and metabolites could transcriptionally activate the hER, demonstrated that an o,p'-DDT metabolite could transactivate the hER or LexA-hER fusion protein with just a 140- to 300-fold weaker potency than that of estradiol. The DDT isomers and metabolites that bound the hER in vitro triggered estrogen receptor-mediated transcription of the lacZ reporter gene in the yeast systems. Furthermore, the DDT isomers and metabolites that transactivated the hER elicited an additive response when given together or with estradiol. The DDT isomers and metabolites that triggered transcription of the yeast expression-reporter systems also stimulated two estrogenic endpoints in estrogen-responsive MCF-7 cells: the induction of the progesterone receptor and the down-regulation of the hER. Thus, in MCF-7 cells and in yeast expression-reporter systems, certain DDT isomers and metabolites act directly as agonists and transactivate the hER at concentrations found in human tissues., Using a combination of in vitro assays we have evaluated whether DDT metabolites can interact with the progesterone receptor pathway in yeast expressing human progesterone receptor (hPR) and in T47D human breast cancer cells which express endogenous hPR. In transactivation assays using both yeast and T47D cells, o,p'-DDT and the metabolites p,p'-DDT, o,p'-DDD, p,p'-DDD, o,p'-DDE, p,p'-DDE, p,p'-DDA, and DDOH inhibited progesterone-induced reporter gene activity in a dose-dependent manner. None of the DDT metabolites functioned as hPR agonists. Whole cell competition binding assays using T47D cells indicated that the inhibitory effects of DDT metabolites on progesterone-dependent activites may occur through both hPR-dependent and hPR-independent pathways. Our results and previous reports of DDT metabolites interacting with estrogen and androgen receptors suggests that this class of environmental chemicals may interact with numerous hormone receptor signaling pathways., The mechanisms of action of o,p'-DDD on adrenal steroidogenesis were investigated in vitro in rainbow trout (Oncorhynchus mykiss). Acute exposures to o,p'-DDD inhibited ACTH-stimulated cortisol secretion while cell viability decreased significantly only at the highest concentration tested (200 microM o,p'-DDD). Stimulation of cortisol secretion with a cAMP analogue (dibutyryl-cAMP) was inhibited at a higher concentration than that needed to inhibit ACTH-stimulated cortisol synthesis in cells exposed to o,p'-DDD. Forskolin-stimulated cortisol secretion and cAMP production, and NaF-stimulated cAMP production were inhibited in a concentration-dependent manner by o,p'-DDD. In contrast, basal cortisol secretion was stimulated while basal cAMP production was unaffected by o,p'-DDD. Pregnenolone-stimulated cortisol secretion was enhanced by o,p'-DDD at a physiologically relevant pregnenolone concentration, while o,p'-DDD inhibited cortisol secretion when a pharmacological concentration of pregnenolone was used. /These/ results suggest that the cAMP generation step is a target in o,p'-DDD-mediated disruption of ACTH-stimulated adrenal steroidogenesis in rainbow trout but that other downstream targets such as steroidogenic enzymes responsible for cortisol synthesis might also be affected. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

It contains related cmpd as impurities (major one being up to 10% of o,p'-isomer). | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid from petroleum ether, White solid | |

CAS No. |

72-54-8 | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TDE [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhothane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14159DF29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228 to 230 °F (NTP, 1992), 109-110 °C | |

| Record name | DICHLORODIPHENYLDICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8491 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known biological target of p,p'-DDD?

A1: Research indicates that this compound primarily targets the adrenal cortex. [] It exhibits adrenocorticolytic activity, meaning it can disrupt the function and structure of the adrenal cortex, leading to reduced production of adrenal hormones.

Q2: How does this compound affect calcium levels in cells?

A2: Studies on rat myometrial smooth muscle cells show that this compound increases intracellular calcium levels in a concentration-dependent manner. [] This increase is largely attributed to the influx of extracellular calcium through voltage-dependent calcium channels.

Q3: Can this compound affect gene expression?

A3: Yes, research has shown that this compound can influence the expression of specific genes in the uterus, even though it is considered non-estrogenic. [] Specifically, this compound can increase uterine levels of lactoferrin and progesterone receptor messenger RNAs.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H10Cl4, and its molecular weight is 320.05 g/mol.

Q5: Is there NMR data available for this compound and its isomers?

A5: Yes, 1H NMR data at 400 MHz is available for this compound and its major isomers (o,p'-DDD, m,p'-DDD) as well as the minor isomer o,m'-DDD. []

Q6: Is there data on this compound's stability under various environmental conditions?

A6: Yes, studies have examined the stability and degradation of this compound in different environments. For example, research indicates that this compound degrades relatively slowly in soil, with a half-life ranging from 5.2 to >30 years depending on soil depth and other factors. [, ] It is considered a persistent organic pollutant due to its slow degradation rate.

Q7: What analytical methods are commonly used to detect and quantify this compound in environmental samples?

A7: Gas chromatography coupled with electron capture detection (GC-ECD) is widely employed for the analysis of this compound and other organochlorine pesticides in various matrices, including water, soil, sediment, and biological samples. [, , , , , , ]

Q8: Are there alternative methods to GC-ECD for this compound analysis?

A8: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is also used for the analysis of this compound, offering greater selectivity and sensitivity. [, , ] This technique allows for the identification and quantification of this compound even at trace levels in complex matrices.

Q9: What are the major concerns regarding this compound in the environment?

A9: The persistence, bioaccumulation, and potential toxicity of this compound raise concerns about its long-term impacts on ecosystems and human health. [, , , ] Despite the ban on DDT, this compound continues to be detected in various environmental compartments, highlighting the need for continued monitoring and remediation efforts.

Q10: Are there any ongoing sources of this compound contamination?

A10: While the use of DDT has been banned in many countries, this compound can still enter the environment through the degradation of historically used DDT, the use of dicofol (which can contain p,p'-DDT as an impurity), and potentially from undiscovered stockpiles or illegal usage. [, , , ]

Q11: How is this compound typically managed or remediated in contaminated environments?

A11: Remediation strategies for this compound contaminated sites can include:

- Bioremediation: This involves using microorganisms to break down this compound into less harmful substances. []

Q12: What are the potential health effects of this compound exposure?

A12: While this compound is less toxic than DDT, it is still considered a potential endocrine disruptor. [] Animal studies have shown that exposure to high levels of this compound can have adverse effects on the liver, kidneys, and reproductive system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.